

# Independent Verification of L-TAMS Efficacy in Human Cognitive Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **L-Threonic Acid** Magnesium Salt (L-TAMS), commercially known as Magtein®, with other prominent cognitive-enhancing compounds. The data presented is collated from human clinical trials to offer an evidence-based overview of efficacy, experimental protocols, and mechanisms of action.

## **Comparative Efficacy of Cognitive Enhancers**

The following table summarizes the quantitative outcomes from clinical trials on L-TAMS and alternative cognitive enhancers.



| Compoun<br>d        | Study<br>Population                                 | Dosage          | Duration | Cognitive<br>Test                                                                | Results (Treatmen t Group vs. Placebo/C ontrol)                                                               | Reference |
|---------------------|-----------------------------------------------------|-----------------|----------|----------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------|-----------|
| L-TAMS<br>(MMFS-01) | 50-70 year<br>olds with<br>cognitive<br>impairment  | 1.5-2 g/day     | 12 weeks | Composite Score (Executive Function, Working Memory, Attention, Episodic Memory) | Significant improveme nt in overall cognitive ability (p=0.003). Nearly restored impaired executive function. | [1]       |
| L-TAMS              | Individuals<br>with mild to<br>moderate<br>dementia | 1,800<br>mg/day | 8 weeks  | Mini-<br>Mental<br>State<br>Examinatio<br>n (MMSE)                               | Significant increase in MMSE scores after 8 weeks of treatment.                                               | [2]       |
| Panax<br>ginseng    | Patients with Alzheimer' s Disease                  | 4.5 g/day       | 12 weeks | MMSE & Alzheimer' s Disease Assessme nt Scale- Cognitive Subscale (ADAS- cog)    | Significant improveme nt in MMSE (p=0.009) and ADAS-cog (p=0.029) scores compared to baseline. Scores         | [3][4][5] |



|                            |                                     |                                                   |          |                                                         | declined after discontinua tion.[3][4] [5]                                                                                                                         |     |
|----------------------------|-------------------------------------|---------------------------------------------------|----------|---------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----|
| Bacopa<br>monnieri         | Healthy<br>adults (40-<br>65 years) | 300<br>mg/day                                     | 12 weeks | Rey<br>Auditory<br>Verbal<br>Learning<br>Test<br>(AVLT) | Significant improveme nt in verbal learning, memory acquisition, and delayed recall (p=0.001 to p=0.048 for various AVLT measures). [6]                            | [6] |
| Magnesiu<br>m<br>Glycinate | High-stress individuals             | 200-300<br>mg/day<br>(elemental<br>magnesiu<br>m) | N/A      | N/A (Primarily assessed for anxiety and sleep)          | Primarily noted for improving sleep quality and reducing anxiety, which may indirectly support cognitive function. Direct quantitative data on cognitive improveme | [7] |



nt is limited.[7]

# Detailed Experimental Protocols L-TAMS (MMFS-01) Study in Older Adults with Cognitive Impairment

- Study Design: A randomized, double-blind, placebo-controlled, parallel-designed trial.[1]
- Participants: 44 subjects (men and women) between the ages of 50 and 70 with self-reported memory loss, sleep disorder, and anxiety.[1][8]
- Inclusion Criteria: Subjective memory complaints, sleep disorder, and anxiety. Cognitive impairment was confirmed with the Trail Making Test - Part B.[1]
- Exclusion Criteria: Not explicitly detailed in the provided search results.
- Intervention: Oral intake of MMFS-01 (a compound containing L-TAMS) for 12 weeks.[1] The dosage was between 1.5 and 2 grams daily.[2]
- Outcome Measures: A composite score of tests in four major cognitive domains: executive function, working memory, attention, and episodic memory.[1][8] Specific tests included the Trail Making Test, Digit Span, Flanker Test, and Face-Name test.[8]
- Data Analysis: Comparison of the change in the overall cognitive ability composite score between the MMFS-01 and placebo groups.[1]

### Panax ginseng Study in Alzheimer's Disease Patients

- Study Design: An open-label, randomized controlled trial.[3][4]
- Participants: 97 consecutive patients with a diagnosis of probable Alzheimer's disease.[3][9]
   58 were assigned to the ginseng group and 39 to the control group.[3][4]
- Inclusion Criteria: Diagnosis of probable Alzheimer's disease.[3]



- Exclusion Criteria: Evidence of other neurodegenerative disorders, cognitive impairments from other causes (e.g., trauma, vitamin deficiency), or coexisting medical conditions that could interfere with the study.[10]
- Intervention: 4.5 g/day of Panax ginseng powder administered for 12 weeks.[3][4]
- Outcome Measures: Mini-Mental State Examination (MMSE) and the Alzheimer's Disease Assessment Scale (ADAS), including its cognitive subscale (ADAS-cog).[3][4]
- Data Analysis: Monitoring of cognitive performance at baseline, during the 12 weeks of treatment, and for 12 weeks after discontinuation.[3][4]

#### **Bacopa monnieri Study in Healthy Older Adults**

- Study Design: A randomized, double-blind, placebo-controlled trial.[6]
- Participants: 98 healthy participants over 55 years of age recruited from the general population.[11]
- Inclusion Criteria: Age over 55 and healthy.[11]
- Exclusion Criteria: Not explicitly detailed in the provided search results.
- Intervention: 300 mg/day of a standardized Bacopa monnieri extract for 12 weeks.[6]
- Outcome Measures: The primary outcome was audioverbal and visual memory performance, measured by the Rey Auditory Verbal Learning Test (AVLT), the Rey-Osterrieth Complex Figure Test (CFT), and the Reitan Trail Making Test (TMT). Subjective memory was assessed using the Memory Complaint Questionnaire (MAC-Q).[6][11]
- Data Analysis: Comparison of the changes in cognitive test scores between the Bacopa monnieri and placebo groups after 12 weeks.[6]

# Mandatory Visualizations Signaling Pathways





#### Click to download full resolution via product page

#### Caption: L-TAMS Signaling Pathway.





Click to download full resolution via product page



Caption: Signaling Pathways of Alternative Cognitive Enhancers.

## **Experimental Workflow**





Click to download full resolution via product page

Caption: Typical Experimental Workflow for a Cognitive Enhancement Clinical Trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. isrctn.com [isrctn.com]
- 2. OPEN LABEL TRIAL OF MAGNESIUM L-THREONATE IN PATIENTS WITH DEMENTIA -PMC [pmc.ncbi.nlm.nih.gov]
- 3. snu.elsevierpure.com [snu.elsevierpure.com]
- 4. Panax ginseng enhances cognitive performance in Alzheimer disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. neurocardmax.com [neurocardmax.com]
- 7. osf.io [osf.io]
- 8. [PDF] Randomized controlled trial of standardized Bacopa monniera extract in ageassociated memory impairment | Semantic Scholar [semanticscholar.org]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. ABC Herbalgram Website [herbalgram.org]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Independent Verification of L-TAMS Efficacy in Human Cognitive Studies: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1235395#independent-verification-of-l-tams-efficacy-in-human-cognitive-studies]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com